N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N5O4S and its molecular weight is 429.5. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The utility of related thioureido-acetamides in generating heterocycles through one-pot cascade reactions is significant, showcasing excellent atom economy. These reactions yield a variety of heterocyclic compounds, like 2-iminothiazoles and thioparabanic acids, which are essential for pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, derived from thioureido-acetamide frameworks, demonstrated promising broad-spectrum antitumor activities. This suggests the potential application of compounds within this chemical family in developing new anticancer drugs (Al-Suwaidan et al., 2016).
Insecticidal Assessment
Research on derivatives incorporating a thiadiazole moiety against the cotton leafworm indicates potential agricultural applications, suggesting these compounds could contribute to the development of new insecticides (Fadda et al., 2017).
Cholinesterase Inhibition
N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. This research underlines the compound's relevance in developing treatments for diseases like Alzheimer's (Riaz et al., 2020).
Molecular Docking Studies
Molecular docking studies of novel quinazolinone analogues for antitumor activity provide insights into the potential mechanisms of action and target interactions, suggesting a pathway for the development of targeted cancer therapies (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-5-25-18(14-7-6-10-24(2)19(14)27)22-23-20(25)30-12-17(26)21-15-11-13(28-3)8-9-16(15)29-4/h6-11H,5,12H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIICFVYWMFLYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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